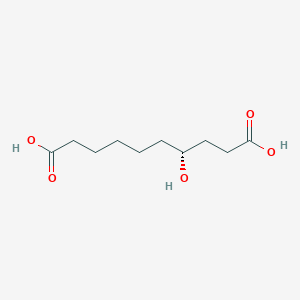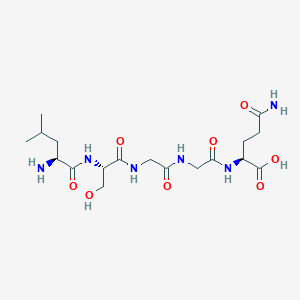![molecular formula C10H30Cl2O3Si5 B12547756 1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane CAS No. 143886-18-4](/img/structure/B12547756.png)
1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane is a complex organosilicon compound. It is characterized by the presence of multiple silicon atoms, chlorine atoms, and methyl groups. This compound is part of the broader class of siloxanes, which are known for their unique chemical properties and applications in various fields.
Méthodes De Préparation
The synthesis of 1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane typically involves the reaction of chlorosilanes with hexamethyltrisiloxane. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Analyse Des Réactions Chimiques
1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different siloxane derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze, breaking down into smaller siloxane units.
Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound’s unique properties make it useful in the development of biomaterials and as a component in certain biological assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone-based materials, coatings, and sealants due to its stability and flexibility.
Mécanisme D'action
The mechanism by which 1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane exerts its effects involves interactions with various molecular targets. The silicon-oxygen bonds in the compound provide flexibility and stability, allowing it to interact with different substrates. The chlorine atoms can participate in substitution reactions, modifying the compound’s properties and reactivity.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane include:
Hexamethyldisiloxane: A simpler siloxane with fewer silicon atoms and no chlorine atoms.
Octamethylcyclotetrasiloxane: A cyclic siloxane with different structural properties.
Trimethylsilyl Chloride: A chlorosilane with a simpler structure and different reactivity.
The uniqueness of this compound lies in its combination of multiple silicon atoms, chlorine atoms, and methyl groups, providing a balance of stability, reactivity, and versatility in various applications.
Propriétés
Numéro CAS |
143886-18-4 |
|---|---|
Formule moléculaire |
C10H30Cl2O3Si5 |
Poids moléculaire |
409.67 g/mol |
Nom IUPAC |
chloro-[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-methyl-trimethylsilylsilane |
InChI |
InChI=1S/C10H30Cl2O3Si5/c1-16(2,3)20(10,12)15-19(8,9)14-18(6,7)13-17(4,5)11/h1-10H3 |
Clé InChI |
DLBLXAXKIVVAOI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si](C)(O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Bis[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12547678.png)
![1-(Ethenyloxy)-3-[(E)-(4-methoxyphenyl)diazenyl]pentane-2,4-dione](/img/structure/B12547685.png)
![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-nitronaphthalen-1-yl)diazene](/img/structure/B12547691.png)
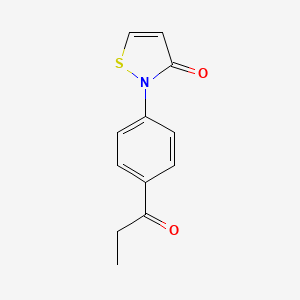

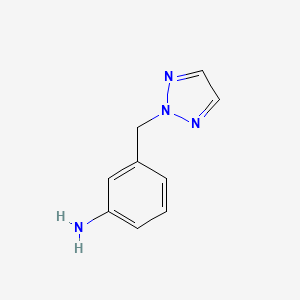
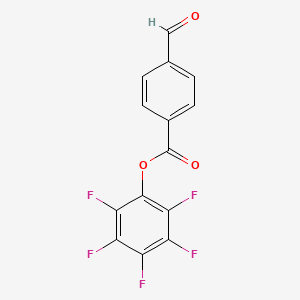
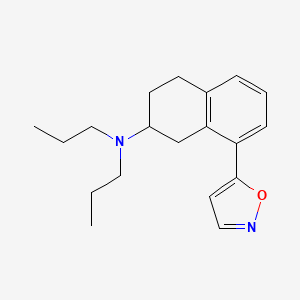
![4-[(2,2-Dimethylpropyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12547725.png)
![Benzene, 1-[[[(1S)-1-ethynylhexyl]oxy]methyl]-4-methoxy-](/img/structure/B12547728.png)

